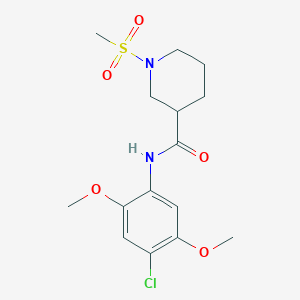
N-(2-fluorophenyl)-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-propyl-4-piperidinamine, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative anesthetic drug, ketamine, and has been gaining popularity in the research community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-1-propyl-4-piperidinamine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain. It is thought to block the glutamate neurotransmitter from binding to the NMDA receptors, leading to a decrease in neuronal activity. This results in the dissociative and anesthetic effects observed with this compound.
Biochemical and Physiological Effects
This compound has been shown to have similar effects to ketamine, such as dissociation, analgesia, and sedation. It has also been found to have antidepressant and anxiolytic effects, with fewer side effects than ketamine. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-1-propyl-4-piperidinamine is its similarity to ketamine, which has been extensively studied and has well-established therapeutic applications. Additionally, this compound has been found to have fewer side effects than ketamine, making it a potentially safer alternative. However, one limitation is the lack of long-term safety data, as it is a relatively new drug.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-1-propyl-4-piperidinamine. One potential area of study is its use in treating addiction, particularly opioid addiction. It has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications in psychiatry and neurology.
Conclusion
In conclusion, this compound is a dissociative anesthetic drug that has potential therapeutic applications in various fields. Its similarity to ketamine and fewer side effects make it an attractive alternative for research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-1-propyl-4-piperidinamine involves the reaction of 2-fluorobenzonitrile with propylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with piperidine to form this compound. This synthesis method has been extensively studied and optimized for large-scale production.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-propyl-4-piperidinamine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and anesthesia. It has been shown to have similar effects to ketamine, such as antidepressant and analgesic properties, but with fewer side effects. Additionally, it has been found to have potential applications in treating addiction, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-9-17-10-7-12(8-11-17)16-14-6-4-3-5-13(14)15/h3-6,12,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJVAQZDYQSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]-5-ethylpyridine](/img/structure/B5372939.png)

![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)

![methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5372985.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372992.png)